molecular formula C12H15BrF2OZn B14875712 3,5-Difluoro-2-n-hexyloxyphenylZinc bromide

3,5-Difluoro-2-n-hexyloxyphenylZinc bromide

Cat. No.: B14875712
M. Wt: 358.5 g/mol
InChI Key: FDHXQNJCDBZKBM-UHFFFAOYSA-M
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Description

3,5-Difluoro-2-N-hexyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-2-N-hexyloxyphenylzinc bromide typically involves the reaction of 3,5-difluoro-2-N-hexyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,5-Difluoro-2-N-hexyloxybromobenzene+Zn3,5-Difluoro-2-N-hexyloxyphenylzinc bromide\text{3,5-Difluoro-2-N-hexyloxybromobenzene} + \text{Zn} \rightarrow \text{this compound} 3,5-Difluoro-2-N-hexyloxybromobenzene+Zn→3,5-Difluoro-2-N-hexyloxyphenylzinc bromide

Industrial Production Methods

In industrial settings, the production of organozinc compounds like this compound is often performed using continuous flow reactors. These reactors offer enhanced control over reaction parameters, improved safety, and scalability. The continuous flow method also allows for better heat and mass transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-N-hexyloxyphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It is commonly used in the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: This reaction typically involves the use of palladium or nickel catalysts and proceeds under mild conditions. The general reaction scheme is:

3,5-Difluoro-2-N-hexyloxyphenylzinc bromide+R-X3,5-Difluoro-2-N-hexyloxyphenyl-R+ZnX2\text{this compound} + \text{R-X} \rightarrow \text{3,5-Difluoro-2-N-hexyloxyphenyl-R} + \text{ZnX}_2 3,5-Difluoro-2-N-hexyloxyphenylzinc bromide+R-X→3,5-Difluoro-2-N-hexyloxyphenyl-R+ZnX2​

where R-X is an organic halide.

Major Products

The major products of these reactions are substituted aromatic compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

3,5-Difluoro-2-N-hexyloxyphenylzinc bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-N-hexyloxyphenylzinc bromide in cross-coupling reactions involves the formation of a transient organometallic intermediate. This intermediate facilitates the transfer of the organic group to the target molecule, forming a new carbon-carbon bond. The process is typically catalyzed by palladium or nickel complexes, which undergo oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylzinc bromide
  • 2-N-Hexyloxyphenylzinc bromide
  • 3,5-Difluoro-4-methoxyphenylzinc bromide

Uniqueness

3,5-Difluoro-2-N-hexyloxyphenylzinc bromide is unique due to the presence of both fluorine and hexyloxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions compared to similar compounds .

Properties

Molecular Formula

C12H15BrF2OZn

Molecular Weight

358.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-hexoxybenzene-6-ide

InChI

InChI=1S/C12H15F2O.BrH.Zn/c1-2-3-4-5-8-15-12-7-6-10(13)9-11(12)14;;/h6,9H,2-5,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FDHXQNJCDBZKBM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br

Origin of Product

United States

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